2,5,6-Trifluoronicotinic acid
Overview
Description
2,5,6-Trifluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of three fluorine atoms at the 2, 5, and 6 positions of the pyridine ring. This compound has the molecular formula C6H2F3NO2 and a molecular weight of 177.08 g/mol . It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trifluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of 2,5,6-trifluoropyridine with a suitable oxidizing agent to introduce the carboxylic acid group . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trifluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2,5,6-Trifluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trifluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, making the compound valuable for studying biochemical processes .
Comparison with Similar Compounds
2,5,6-Trifluoropyridine-3-carbonitrile: This compound shares a similar fluorinated pyridine structure but with a nitrile group instead of a carboxylic acid.
4-Trifluoromethylnicotinic acid: Another fluorinated derivative of nicotinic acid, differing in the position and type of fluorine substitution.
Uniqueness: 2,5,6-Trifluoronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,5,6-trifluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3NO2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLBDVQUNRNSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697129 | |
Record name | 2,5,6-Trifluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-19-6 | |
Record name | 2,5,6-Trifluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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